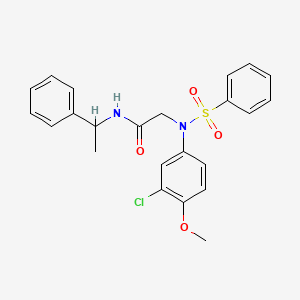![molecular formula C23H31ClN2O3 B5107918 2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research. In
作用机制
The exact mechanism of action of TFMPP is not fully understood. However, it is believed that TFMPP acts as a serotonin receptor agonist. TFMPP has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
TFMPP has been found to have a number of biochemical and physiological effects. TFMPP has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its euphoric effects. TFMPP has also been found to increase heart rate and blood pressure, which may be a concern for its use in therapeutic applications.
实验室实验的优点和局限性
One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin receptors. This allows researchers to study the specific effects of serotonin receptor activation on various physiological processes. However, one limitation of using TFMPP in lab experiments is its potential for off-target effects. TFMPP has been found to bind to other receptors, such as the dopamine receptor, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on TFMPP. One area of research includes the development of more selective serotonin receptor agonists. This may allow for more targeted therapeutic applications of these compounds. Another area of research includes the study of the long-term effects of TFMPP use. This may help to better understand the potential risks associated with TFMPP use. Finally, research on the potential use of TFMPP in the treatment of other neurological disorders, such as Alzheimer's disease, may be of interest.
合成方法
The synthesis of TFMPP involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with 1-(2-phenylethyl)piperazine in the presence of sodium hydride. The resulting intermediate is then reduced with lithium aluminum hydride to yield TFMPP.
科学研究应用
TFMPP has been studied for its potential therapeutic applications in scientific research. One of the areas of research includes the treatment of depression and anxiety disorders. TFMPP has been found to have anxiolytic and antidepressant effects in animal models. TFMPP has also been studied for its potential use in the treatment of Parkinson's disease. TFMPP has been found to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
2-[4-[(2-chloro-3,4-dimethoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3/c1-28-21-9-8-19(22(24)23(21)29-2)16-25-13-14-26(20(17-25)11-15-27)12-10-18-6-4-3-5-7-18/h3-9,20,27H,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSXLMHQGGIWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)

![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)